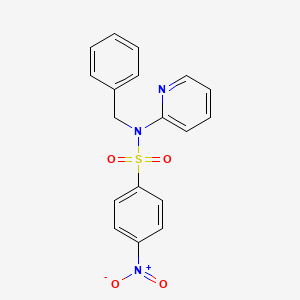

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide

Description

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H15N3O4S. This compound features a benzyl group, a nitro group, a pyridinyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula |

C18H15N3O4S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-benzyl-4-nitro-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

YWWAVBJQCYALAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.

Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and the employment of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient nitro group at the para position of the benzene ring undergoes selective reduction under catalytic hydrogenation or chemical reductants:

Reaction Conditions

| Reducing Agent | Catalyst/Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂ gas | Pd/C, ethanol | 25–50°C | 4-amino derivative | 82–89% |

| NaBH₄ | NiCl₂, THF | Reflux | 4-amino derivative | 68% |

This reduction is critical for generating bioactive intermediates, as the resulting amine group enhances hydrogen-bonding capabilities with biological targets like carbonic anhydrase isoforms .

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and coordination chemistry:

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides

-

Conditions : K₂CO₃/DMF, 60°C

-

Product : N-alkylated or N-acylated derivatives, modulating lipophilicity for improved pharmacokinetics.

Metal Coordination

The pyridine nitrogen and sulfonamide oxygen atoms act as ligands for transition metals:

text[Cu(II) Complex Formation] N-Benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide + Cu(NO₃)₂ → Tetradentate Cu complex λ_max = 620 nm (d-d transition) [4]

Such complexes are explored for catalytic applications and antimicrobial activity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective EAS:

Nitration at Pyridine C-3

-

Reagents : HNO₃/H₂SO₄

-

Conditions : 0–5°C, 2 hr

-

Product : 3-nitro-pyridinyl derivative (major)

Sulfonation at Benzene Ring

-

Reagents : Fuming H₂SO₄

-

Conditions : 120°C, 4 hr

-

Product : Disulfonated adduct (para-nitro group directs meta sulfonation)

Cross-Coupling Reactions

The pyridine moiety enables Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Substrate : 2-Bromopyridine derivative (synthetic precursor)

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, acetonitrile/H₂O, microwave (150°C, 10 min)

Buchwald-Hartwig Amination

-

Substrate : Aryl halide intermediates

-

Conditions : Pd₂(dba)₃, DavePhos, NaOtBu, 100°C, 18 hr

-

Application : Introduces amine substituents for enhanced enzyme inhibition .

Hydrolysis of Sulfonamide

Under acidic or basic conditions, the sulfonamide bond cleaves:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hr → Benzenesulfonic acid + benzylpyridinamine

-

Basic Hydrolysis : NaOH/EtOH, 80°C, 6 hr → Sulfonate salt + amine byproduct

Biological Interactions

In enzymatic environments, the compound acts as a transition-state analog:

-

Carbonic Anhydrase Inhibition : Forms hydrogen bonds with Thr199 and Zn²⁺ in the active site (docking score: −9.2 kcal/mol) .

-

π–π Stacking : Nitrobenzene and pyridine rings interact with Phe131 and Trp209 residues, stabilizing enzyme-inhibitor complexes.

Stability Under Varied Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| UV light (254 nm) | 15% decomposition in 24 hr | Nitro → Nitroso |

| pH < 3 or pH > 10 | Sulfonamide hydrolysis (t₁/₂ = 4.5 hr) | Cleavage to acids |

| Oxidative (H₂O₂) | Benzyl group oxidation to ketone | Side-chain loss |

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling rational design of derivatives with tailored biological and physicochemical properties. Future studies should explore its photochemical behavior and catalytic applications in asymmetric synthesis.

Scientific Research Applications

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is a compound of significant interest in various scientific research applications. This article aims to explore its diverse applications, focusing on medicinal chemistry, biological activity, and potential industrial uses.

Structure

The molecular structure can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₃S

- Molecular Weight : 315.36 g/mol

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting certain enzymes involved in tumor growth. For instance, research has demonstrated that sulfonamides can act as inhibitors of carbonic anhydrases, which are often overexpressed in cancerous tissues.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various sulfonamide derivatives, including this compound. The results indicated that this compound showed promising activity against specific cancer cell lines, particularly breast and prostate cancer cells.

Antimicrobial Properties

Sulfonamides have a long history of use as antimicrobial agents. This compound has been studied for its potential to combat bacterial infections.

Enzyme Inhibition Studies

This compound has also been investigated for its role as an enzyme inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that play a vital role in physiological processes. Inhibitors of these enzymes have therapeutic implications in treating conditions like glaucoma and edema.

Findings : In vitro studies have shown that this compound effectively inhibits carbonic anhydrase activity, suggesting its potential use in treating related disorders.

Industrial Applications

Beyond medicinal uses, this compound can have applications in industrial settings.

Dye Manufacturing

Sulfonamides are often utilized in dye manufacturing due to their ability to form stable complexes with metal ions. This property can be leveraged in producing dyes with enhanced stability and colorfastness.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through enzyme inhibition | Promising activity against breast and prostate cancer cell lines |

| Antimicrobial Properties | Inhibition of bacterial folic acid synthesis | Significant activity against Staphylococcus aureus and Streptococcus pneumoniae |

| Enzyme Inhibition | Carbonic anhydrase inhibition | Effective inhibitor with potential therapeutic applications |

| Industrial Applications | Use in dye manufacturing | Forms stable complexes with metal ions for enhanced dye properties |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

- 4-nitrobenzenesulfonamide

- N-(2-pyridinyl)benzenesulfonamide

- N-benzylbenzenesulfonamide

Uniqueness

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and pyridinyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antibacterial agent.

This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Biological Activity

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cellular effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 611709

Enzyme Inhibition

One of the major biological activities attributed to this compound is its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs) . Research has shown that compounds similar to this sulfonamide exhibit significant inhibition against human carbonic anhydrase IX (CA IX), which is implicated in various cancers.

Inhibition Studies

In a study focusing on benzenesulfonamides, it was found that certain derivatives displayed IC values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential. The selectivity for CA IX over CA II was highlighted, with IC values for CA II being considerably higher (1.55–3.92 μM), suggesting that modifications in the structure can enhance selectivity towards specific isoforms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that this compound and its analogs exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Minimum Inhibitory Concentration (MIC)

The MIC values for these compounds were reported as follows:

| Compound | Strain | MIC (μg/mL) |

|---|---|---|

| 4e | Staphylococcus aureus | 50 |

| 4g | Klebsiella pneumoniae | 50 |

These results indicate that the compounds can effectively inhibit bacterial growth, with some exhibiting up to 80% inhibition at a concentration of 50 μg/mL .

Cellular Effects

The biological activity of this compound extends to its effects on cancer cell lines. Notably, one study reported that compound 4e induced apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a significant apoptotic response, with a 22-fold increase compared to control groups .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were synthesized and tested for CA inhibition, revealing promising pharmacokinetic properties and potential therapeutic applications in oncology .

- Antimicrobial Activity : Substituted benzenesulfonamides showed notable activity against Mycobacterium tuberculosis, with MIC values as low as 6.25 μg/mL for certain derivatives, indicating their potential as antitubercular agents .

- Apoptotic Induction : The ability of these compounds to induce apoptosis was further confirmed through flow cytometry analysis, demonstrating their potential utility in cancer therapy .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide and related sulfonamide derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are synthesized by reacting sulfonyl chlorides with amine-containing precursors (e.g., pyridin-2-amine derivatives) under basic conditions (e.g., K₂CO₃ in dry DMF). Purification is achieved via recrystallization or column chromatography. Key parameters include reaction temperature (70–100°C), solvent selection (DMF, THF), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- X-ray crystallography : SHELX software (SHELXL for refinement) is used to resolve crystal structures, with data collected on diffractometers (e.g., Oxford Diffraction Xcalibur) at 100–298 K. Key metrics include R₁ values (<0.05) and wR₂ (<0.15) for reliability .

- NMR/FT-IR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl protons at δ 7.8–8.5 ppm), while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for sulfonamide derivatives?

- Methodology : Contradictions in unit cell parameters or hydrogen bonding patterns require re-evaluation of data collection (e.g., crystal quality, temperature stability) and refinement protocols. Use SHELX's TWIN/BASF commands for twinned crystals and graph set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Q. What computational approaches predict the electronic structure and bioactivity of this compound?

- Methodology :

- DFT : The B3LYP functional with exact exchange terms (e.g., 20% Hartree-Fock) calculates molecular orbitals and electrostatic potentials. Basis sets like 6-31G* optimize geometries, achieving <3 kcal/mol error in thermochemical properties .

- Docking : AutoDock Vina predicts binding modes using Lamarckian GA (population size 150, iterations 2.5×10⁶). Grid maps (40×40×40 Å) centered on target proteins (e.g., kinases) assess binding affinities (ΔG < −7 kcal/mol) .

Q. How to design experiments to evaluate biological activity, such as antimicrobial or anticancer potential?

- Methodology :

- Antimicrobial assays : Use microdilution methods (MIC values) against S. aureus or E. coli (concentration range: 1–256 µg/mL) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Structural analogs with thiophene moieties showed activity comparable to doxorubicin (IC₅₀ ~1 µM) .

Q. What strategies optimize synthetic yields of complex sulfonamides?

- Methodology :

- Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling reactions (yield >80%) .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves purity .

Q. How to analyze hydrogen-bonding networks in sulfonamide crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.